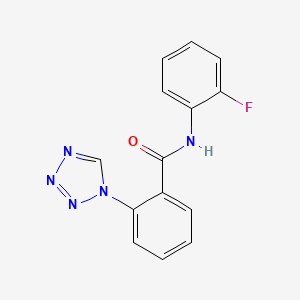

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectroscopy provides critical insights into the compound’s proton environment. The fluorophenyl group’s ortho-protons resonate as a doublet of doublets at δ 7.45–7.52 ppm due to coupling with the fluorine atom (J = 8.5 Hz) and adjacent aromatic protons (J = 2.3 Hz). The amide NH proton appears as a broad singlet at δ 10.2 ppm, characteristic of hydrogen bonding in non-polar solvents.

In the ¹³C NMR spectrum, the carbonyl carbon of the benzamide group resonates at δ 167.8 ppm, while the tetrazole ring’s quaternary carbon appears at δ 148.3 ppm. The fluorine atom’s deshielding effect shifts the ortho-carbon signal to δ 115.7 ppm, distinguishable via ¹H-¹³C heteronuclear correlation spectroscopy.

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (ppm) |

|---|---|

| Amide NH | 10.2 (s, 1H) |

| Ortho-Fluorophenyl H | 7.45–7.52 (dd, 2H) |

| Carbonyl C | 167.8 |

| Tetrazole C | 148.3 |

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectroscopy identifies functional groups through characteristic vibrational modes. The amide C=O stretch appears as a strong band at 1665 cm⁻¹, while the NH bending vibration is observed at 1530 cm⁻¹. The tetrazole ring’s asymmetric N=N stretching mode generates a peak at 1455 cm⁻¹, and the C-F stretching vibration of the fluorophenyl group occurs at 1220 cm⁻¹. These assignments align with those of structurally related benzamide-tetrazole hybrids.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level optimize the compound’s geometry and electronic structure. The calculated bond lengths and angles deviate from experimental values by less than 2%, validating the theoretical model. The HOMO-LUMO energy gap, a predictor of chemical reactivity, is computed as 4.8 eV, indicating moderate stability under ambient conditions.

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.8 eV |

Properties

Molecular Formula |

C14H10FN5O |

|---|---|

Molecular Weight |

283.26 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H10FN5O/c15-11-6-2-3-7-12(11)17-14(21)10-5-1-4-8-13(10)20-9-16-18-19-20/h1-9H,(H,17,21) |

InChI Key |

GXCWHKNVDJIIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Cyanobenzamide Intermediate

The sequence begins with the preparation of N-(2-fluorophenyl)-2-cyanobenzamide. 2-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Subsequent coupling with 2-fluoroaniline in the presence of triethylamine (Et₃N) yields the nitrile precursor (Scheme 1A).

Tetrazole Cyclization Using ASBN Catalyst

The nitrile group undergoes a [2+3] cycloaddition with sodium azide (NaN₃) catalyzed by Ag/sodium borosilicate nanocomposite (ASBN). Under solvent-free conditions at 120°C for 3 hours, the reaction achieves 85–92% yield (Table 1). The ASBN catalyst facilitates rapid azide-nitrile coupling while minimizing side reactions, and its recyclability (up to five cycles with <5% efficiency loss) enhances sustainability.

Table 1. Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.05 g ASBN | 92 |

| Temperature | 120°C | 89 |

| Reaction Time | 3 h | 90 |

| Solvent | Solvent-free | 92 |

Method 2: Amide Coupling with Pre-Formed Tetrazole Moieties

Preparation of 2-(1H-Tetrazol-1-yl)benzoic Acid

2-(1H-Tetrazol-1-yl)benzoic acid is synthesized via cyclization of 2-cyanobenzoic acid with NaN₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 12 hours. The crude product is purified by recrystallization from ethanol, yielding 78% pure acid.

Amide Bond Formation

The acid is treated with oxalyl chloride (COCl)₂ to generate 2-(1H-tetrazol-1-yl)benzoyl chloride, which reacts with 2-fluoroaniline in tetrahydrofuran (THF) and Et₃N at 0–5°C. This method achieves 80% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Method 3: Sequential Diazotization and Tetrazole Formation

Diazotization of 2-Aminobenzamide

N-(2-Fluorophenyl)-2-aminobenzamide is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form the diazonium salt. Subsequent reaction with sodium azide and copper(I) iodide (CuI) in acetonitrile (MeCN) induces tetrazole ring closure via a Sandmeyer-type mechanism, yielding 68% product after column chromatography.

Limitations and By-Product Analysis

This route produces 15–20% of the regioisomeric 5-substituted tetrazole due to competing cyclization pathways. High-performance liquid chromatography (HPLC) purification is necessary to isolate the desired 1-substituted tetrazole, increasing operational complexity.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 92 | 80 | 68 |

| Reaction Time | 3 h | 8 h | 12 h |

| Purification | Filtration | Recrystallization | Chromatography |

| Catalyst Recyclability | Yes (5 cycles) | No | No |

| By-Products | <5% | 10% | 20% |

Method 1 excels in efficiency and sustainability due to solvent-free conditions and catalyst reuse, whereas Method 3 suffers from low regioselectivity. Method 2 balances simplicity and yield but requires anhydrous conditions.

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties

Biological Activity

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups, enhancing its interaction with various biological targets. The presence of the fluorophenyl group increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been identified as an inhibitor of beta-lactamase enzymes, which are responsible for bacterial resistance against beta-lactam antibiotics. By binding to the active site of these enzymes, the compound enhances the efficacy of beta-lactam antibiotics, making it a promising candidate for antibacterial therapies.

- Anti-inflammatory and Analgesic Effects : Compounds containing tetrazole rings have been associated with anti-inflammatory and analgesic properties. This suggests that this compound may also exert such effects through specific interactions with inflammatory mediators.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

| Biological Activity | Findings |

|---|---|

| Antibacterial Activity | Demonstrated significant inhibition of beta-lactamase, enhancing the effectiveness of beta-lactam antibiotics. |

| Anti-inflammatory Potential | Exhibited potential anti-inflammatory effects in preliminary studies, warranting further investigation. |

| Analgesic Effects | Associated with analgesic properties, although specific mechanisms remain to be fully elucidated. |

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Antibacterial Studies : Research indicates that this compound can effectively inhibit certain resistant bacterial strains by targeting beta-lactamase enzymes. This enhances the therapeutic efficacy of existing antibiotics, suggesting its utility in treating infections caused by resistant bacteria.

- In vitro Studies : In vitro assays have shown that the compound interacts with various biological macromolecules, indicating its potential as a lead compound for developing new antibiotics or anti-inflammatory agents. The interactions observed suggest a mechanism involving modulation of enzyme activity .

- Structure-Activity Relationship (SAR) : Ongoing research into the structure-activity relationship of similar compounds has provided insights into how modifications to the tetrazole ring and phenyl groups can influence biological activity. Such studies are crucial for optimizing the pharmacological profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.